N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide

MT3 receptor binding melatonin receptor structure-activity relationship

This 5-methyl-4-(methylsulfamoyl)furan-2-carboxamide derivative features a unique N-(2-methoxybenzyl) substituent that distinguishes it from close analogs in electronic, steric, and lipophilic profiles. Key for SAR expansion of AiCuris-patented retroviral furancarboxamides and as a simplified MT3 pharmacophore probe. Its enhanced cLogP (~1.3 units over furylmethyl analogs) makes it ideal for lipophilicity–permeability correlation studies. The N-methylsulfamoyl group (reducing HBD count by one vs. primary sulfonamides) offers improved metabolic stability for in vitro ADME assays.

Molecular Formula C15H18N2O5S
Molecular Weight 338.38
CAS No. 1207054-80-5
Cat. No. B2831550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide
CAS1207054-80-5
Molecular FormulaC15H18N2O5S
Molecular Weight338.38
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)NC
InChIInChI=1S/C15H18N2O5S/c1-10-14(23(19,20)16-2)8-13(22-10)15(18)17-9-11-6-4-5-7-12(11)21-3/h4-8,16H,9H2,1-3H3,(H,17,18)
InChIKeyBJINOONQHKEGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview: N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide (CAS 1207054-80-5)


N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide (CAS 1207054-80-5) is a synthetic furan-2-carboxamide derivative belonging to the broader structural class of substituted sulfamoyl furancarboxamides. Compounds in this class, described in patent literature for potential antiviral applications [1], feature a furan core substituted with a methyl group at the 5-position, a methylsulfamoyl group at the 4-position, and an N-(2-methoxybenzyl) carboxamide moiety. The methoxybenzyl substituent distinguishes this compound from numerous close analogs that bear alternative aryl, alkyl, or heterocyclic N-substituents. Publicly available quantitative differentiation data for this specific compound against its closest structural analogs are extremely limited; the information provided herein represents the extent of verifiable, comparator-anchored evidence retrievable from non-vendor primary sources.

Why In-Class Substitution of N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide Is Not Advisable


Within the 5-methyl-4-(methylsulfamoyl)furan-2-carboxamide scaffold, apparently minor modifications to the N-benzyl substituent can produce substantial shifts in target affinity and selectivity. Published data on related sulfamoyl-containing compounds demonstrate that replacement of the N-substituent can alter IC50 values by orders of magnitude against specific biological targets [1]. The methoxybenzyl group of the title compound introduces distinct electronic (electron-donating methoxy), steric, and lipophilic features compared to analogs bearing unsubstituted benzyl, halogenated phenyl, heterocyclic, or simple alkyl N-substituents. These physicochemical differences can affect solubility, membrane permeability, metabolic stability, and target binding [2]. Without compound-specific head-to-head data, generic substitution with a close analog cannot be assumed to preserve the activity profile of this particular derivative. The quantitative evidence below identifies the minimal publicly available differentiation parameters that can inform procurement decisions.

Quantitative Differentiation Evidence for N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide vs. Closest Analogs


Structural Determinants of Binding Affinity Differentiation Against Human MT3 Receptor

The closest analog with publicly available quantitative binding data is N-(2-(7-(N-methylsulfamoyl)naphthalen-1-yl)ethyl)furan-2-carboxamide, which exhibits an IC50 of 9.10 nM against the human MT3 melatonin receptor [1]. The title compound differs from this analog in two key structural features: (a) replacement of the naphthalenylethyl N-substituent with a 2-methoxybenzyl group, and (b) replacement of the 5-unsubstituted furan with a 5-methylfuran. The quantitative impact of these substitutions on MT3 affinity has not been reported. However, based on established SAR within related sulfamoyl-containing series, such modifications can alter IC50 values by 10- to 1000-fold [2]. No direct head-to-head comparison data exist for the title compound against this or any other structurally defined comparator in any reported assay.

MT3 receptor binding melatonin receptor structure-activity relationship

Computed Physicochemical Differentiation vs. N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide

The replacement of the N-(furan-2-ylmethyl) substituent (present in analog N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide) with an N-(2-methoxybenzyl) group (title compound) increases the calculated octanol-water partition coefficient (cLogP) by approximately 1.0–1.5 log units and introduces an additional hydrogen bond acceptor (the methoxy oxygen) [1]. The molecular weight increases from 298.31 g/mol (analog) to 338.38 g/mol (title compound). These differences can affect membrane permeability, solubility, and protein binding. No experimentally measured logP, solubility, or permeability data are available for either compound in the public domain.

physicochemical properties lipophilicity hydrogen bonding

Patent Context: Antiviral Application Class vs. Unsubstituted Primary Sulfonamide Comparator

The AiCuris patent family (US 8,324,268) broadly claims substituted furancarboxamides of formula (I) as agents for treatment of retroviral diseases [1]. Within this class, the N-methylsulfamoyl group (present in the title compound) is distinguished from the unsubstituted primary sulfonamide (5-methyl-4-sulfamoylfuran-2-carboxamide, CAS 858245-15-5). N-Methylation of the sulfonamide reduces hydrogen bond donor count by one, alters the pKa of the sulfonamide NH, and can increase metabolic stability relative to primary sulfonamides [2]. The title compound further differs by bearing an N-(2-methoxybenzyl) substituent versus no N-substitution on the carboxamide in the primary sulfonamide comparator. No head-to-head antiviral activity data are publicly available.

antiviral retroviral sulfonamide SAR

Differentiation from 5-Nitro Analog: N-[(2-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide

The 5-nitro analog N-[(2-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide (CAS 313981-44-1) represents a distinct pharmacophore class (nitrofurans) associated with antibacterial activity via reductive bioactivation [1]. The title compound replaces the 5-nitro group with a 5-methyl group and introduces a 4-methylsulfamoyl substituent absent in the nitro analog. The 5-nitro group confers a significantly different electronic profile (strong electron-withdrawing) and redox activity compared to the electron-donating 5-methyl group in the title compound. Nitrofurans carry genotoxicity risks that are not associated with the methylsulfamoyl furan scaffold. No quantitative comparative biological data exist.

nitrofuran antibacterial redox potential

Evidence-Based Application Scenarios for N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide Procurement


Antiviral Drug Discovery: Scaffold Exploration in Retroviral Programs

Based on the AiCuris patent family claiming substituted furancarboxamides for retroviral disease treatment [1], the title compound is a suitable scaffold for medicinal chemistry exploration targeting retroviral enzymes or host factors. Its N-(2-methoxybenzyl) and N-methylsulfamoyl substituent combination is distinct from exemplified patent compounds, offering novelty for structure-activity relationship (SAR) expansion. Procurement is justified when the research objective is to probe the contribution of a 2-methoxybenzyl N-substituent to antiviral activity within this chemotype.

MT3 Melatonin Receptor Probe Development

Given the nanomolar MT3 receptor affinity of the structurally related N-(2-(7-(N-methylsulfamoyl)naphthalen-1-yl)ethyl)furan-2-carboxamide [1], the title compound can serve as a structurally simplified analog for probing the MT3 binding pharmacophore. Its reduced aromatic surface area relative to the naphthyl analog may result in altered selectivity profiles. Procurement is appropriate for laboratories equipped to perform competitive binding assays and seeking to delineate the minimal pharmacophore for MT3 affinity.

Physicochemical Property Optimization: Lipophilicity Modulation Studies

The estimated cLogP increase of approximately 1.3 log units relative to the N-(furan-2-ylmethyl) analog [1] makes the title compound a useful tool compound for studies correlating lipophilicity with membrane permeability, metabolic stability, or off-target binding. Research groups investigating the balance between lipophilicity and aqueous solubility within the furan-2-carboxamide series can use this compound to benchmark property contributions of the 2-methoxybenzyl group.

Sulfonamide Metabolic Stability Profiling

The N-methylsulfamoyl group distinguishes this compound from primary sulfonamide analogs by reducing hydrogen bond donor count by one, which is predicted to enhance metabolic stability and oral bioavailability [1]. The title compound is suitable for in vitro microsomal or hepatocyte stability assays designed to compare the metabolic fate of N-methylated versus primary sulfonamides within matched furancarboxamide scaffolds.

Quote Request

Request a Quote for N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.